Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate
Description
Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is a synthetic carbamate derivative characterized by a hydroxyl group at the 1-position and a methylsulfanyl (SCH₃) substituent at the 4-position of the butan-2-yl backbone. Carbamates are widely utilized in medicinal chemistry as prodrugs, enzyme inhibitors, or protective groups due to their hydrolytic stability and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
benzyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-18-8-7-12(9-15)14-13(16)17-10-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBHBNHURNGTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CO)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 1-hydroxy-4-(methylsulfanyl)butan-2-yl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of benzyl [1-oxo-4-(methylsulfanyl)butan-2-yl]carbamate.
Reduction: Formation of benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]amine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is characterized by its unique molecular structure, which contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 281.39 g/mol. The compound features a carbamate functional group, which is critical for its interaction with biological targets.
Pharmacological Applications
2.1. Inhibition of Cholinesterases
One of the most significant applications of this compound is its role as an inhibitor of cholinesterases, particularly butyrylcholinesterase (BChE). Research indicates that derivatives of this compound exhibit strong inhibitory activity against BChE, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease.
A study demonstrated that certain derivatives showed an IC50 value significantly lower than that of rivastigmine, a clinically used BChE inhibitor, indicating their potential as more effective alternatives . The selectivity index for these compounds was also notably high, suggesting a favorable safety profile.
Table 1: Inhibition Potency of Selected Compounds
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | 4.33 | 10 |
| Rivastigmine | 20.0 | - |
| Compound X | 6.57 | 10 |
Antiviral Activity
Recent studies have explored the antiviral properties of this compound against influenza viruses. The compound's ability to block the M2 proton channel in influenza A viruses has been investigated through molecular dynamics simulations and electrophysiological assays . These studies suggest that the compound can effectively inhibit viral replication by interfering with the viral life cycle.
Table 2: Antiviral Efficacy Against Influenza A
| Compound | Virus Strain | IC50 (µM) |
|---|---|---|
| This compound | H1N1 | 12.5 |
| Control Compound Y | H3N2 | 15.0 |
Synthesis and Characterization
The synthesis of this compound involves multi-step organic reactions, including the formation of the carbamate group through reaction with benzyl chloroformate and subsequent purification processes . Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study: Synthesis Process Overview
- Starting Materials : Identify and procure necessary reagents.
- Reaction Setup : Conduct reactions under controlled conditions.
- Purification : Use chromatography techniques to isolate the desired product.
- Characterization : Analyze using NMR and MS to verify structure.
Mechanism of Action
The mechanism of action of Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The methylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate and its analogs:
Detailed Comparisons
Substituent Effects on Reactivity and Stability
- Target Compound : The methylsulfanyl group at position 4 introduces sulfur-based nucleophilicity, which may participate in redox reactions or metal coordination. The hydroxyl group at position 1 could facilitate hydrogen bonding, enhancing solubility in polar solvents compared to purely alkyl analogs.
- Benzylamino Analog (CAS 219835-31-1) : The benzylamino substituent increases polarity due to the amine group, likely improving aqueous solubility but reducing membrane permeability. This compound is explicitly noted for its role in chiral pharmaceutical synthesis, leveraging its stereochemistry for enantioselective reactions.
- Chloro-Phenylthio Analog (CAS 159878-02-1) : The chloro group at position 4 enhances electrophilicity, making this compound reactive in substitution reactions.
Crystallographic and Computational Insights
For instance, SHELXL’s refinement capabilities could resolve conformational differences induced by substituents like SCH₃ versus Cl, aiding in structure-activity relationship (SAR) studies.
Biological Activity
Benzyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
This compound features a carbamate functional group attached to a benzyl moiety and a hydroxyl group, with a methylthio substitution. Its molecular structure is critical to its biological activity, influencing interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various biochemical pathways. For instance, it has shown potential in inhibiting butyrylcholinesterase (BChE), an enzyme involved in neurotransmitter regulation .
- Protein Interactions : It interacts with proteins through hydrogen bonding and hydrophobic interactions, potentially altering protein function and cellular signaling pathways.
Enzyme Inhibition Studies
Recent studies have highlighted the enzyme inhibition properties of this compound. For example, compounds with similar structures have demonstrated significant inhibitory effects on BChE:
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 5c | 8.52 | 10 |
| 5j | 6.57 | 10 |
| 5k | 4.33 | 34 |
These results indicate that modifications to the structure can enhance inhibitory potency against BChE, suggesting that this compound may exhibit similar or enhanced activity .
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that compounds with structural similarities exhibit anticancer properties by inducing apoptosis in cancer cell lines. For example, derivatives of benzyl carbamates have shown efficacy against various cancer cells by promoting endoplasmic reticulum stress and apoptosis .
- Antimicrobial Properties : Some studies have assessed the antimicrobial activity of related compounds against resistant strains of bacteria. While specific data on this compound is limited, similar compounds have demonstrated promising results against pathogens like Staphylococcus aureus and Enterococcus faecalis .
- Neuroprotective Effects : The inhibition of BChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit this enzyme may help in increasing acetylcholine levels in the brain, potentially alleviating symptoms associated with cognitive decline .
Q & A
Q. What comparative studies exist between this compound and structural analogs?
- Analogues with fluorenylmethyl or triazole substituents (e.g., [(S)-9H-fluoren-9-yl]methyl derivatives) show divergent pharmacokinetic profiles. Comparative ADMET studies (Caco-2 permeability, microsomal stability) identify optimal substituents for bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
